molecular formula C19H19FN6O B6450176 2-(2-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640973-63-1

2-(2-fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450176
CAS No.: 2640973-63-1
M. Wt: 366.4 g/mol
InChI Key: PQLOPOPCNPPKCB-UHFFFAOYSA-N
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Description

This compound features a unique polycyclic framework comprising:

  • An octahydropyrrolo[3,4-c]pyrrole core, contributing to conformational rigidity and hydrogen-bonding capacity.
  • A [1,2,4]triazolo[4,3-b]pyridazine heterocycle, known for its bioisosteric properties and interaction with enzymatic targets.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-16-4-2-1-3-13(16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOPOPCNPPKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three structurally related molecules from the evidence (Table 1):

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Biological Relevance (Inferred)
2-(2-Fluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one Octahydropyrrolo[3,4-c]pyrrole 2-fluorophenyl, triazolo-pyridazine Potential kinase/modulator activity
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolo-thiadiazinone Unspecified (synthetic focus)
1-[(1S,2R,4S)-4-(2,2-Difluoro-ethoxy)-2-ethyl-cyclopentyl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl Pyrrolo-triazolo-pyrazine Difluoroethoxy, ethylcyclopentyl Patent-protected (likely therapeutic)

Key Observations:

Substituent Impact : The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to the methoxyphenyl group in Compound 6 , as fluorine atoms resist oxidative degradation.

Biological Targeting : The triazolo-pyridazine moiety in the target compound shares bioisosteric similarities with triazolo-pyrazine derivatives in patented molecules , suggesting possible kinase or GPCR modulation.

Toxicity Considerations

While heterocyclic amines (e.g., IQ-class compounds) are associated with carcinogenicity , the target compound’s distinct fluorinated and saturated structure likely mitigates such risks.

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